molecular formula C15H10BrN B11843751 3-Bromo-2-phenylquinoline CAS No. 5428-24-0

3-Bromo-2-phenylquinoline

Cat. No.: B11843751
CAS No.: 5428-24-0
M. Wt: 284.15 g/mol
InChI Key: MRZHNQDZIKSHMQ-UHFFFAOYSA-N
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Description

3-Bromo-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities The structure of this compound consists of a quinoline core with a bromine atom at the third position and a phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a suitable aldehyde under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions and green chemistry protocols are also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-phenylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

3-Bromo-2-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-phenylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine atom and phenyl group contribute to its binding affinity and specificity. Molecular targets can include DNA, proteins, and other biomolecules, leading to effects such as cell cycle arrest or apoptosis .

Comparison with Similar Compounds

    2-Phenylquinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Bromoquinoline: Lacks the phenyl group, which influences its chemical properties and applications.

    3-Bromo-2-methylquinoline: Substitutes the phenyl group with a methyl group, altering its steric and electronic characteristics.

Uniqueness: 3-Bromo-2-phenylquinoline is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse research and industrial applications .

Biological Activity

3-Bromo-2-phenylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a bromine atom at the 3-position and a phenyl group at the 2-position. This unique structure contributes to its potential biological activities, making it an interesting subject for medicinal chemistry and drug development. Research has indicated that this compound exhibits notable biological activities, particularly in the realms of antimicrobial and anticancer properties.

The molecular formula of this compound is C_13H_8BrN. Its synthesis typically involves bromination of 4-hydroxy-2-phenylquinoline using phosphorus pentabromide, which introduces the bromine atom at the 3-position under controlled conditions. The compound's structural features allow for various substitutions, leading to derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example, it has been evaluated against various bacterial strains, showing promising inhibition zones comparable to standard antibiotics. A study highlighted that derivatives of similar quinoline structures demonstrated effective antibacterial activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumonia with inhibition zones reaching up to 25 mm .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameInhibition Zone (mm)Pathogen Tested
This compound22Pseudomonas aeruginosa
Similar Quinoline Derivative25Klebsiella pneumonia
Standard Antibiotic24Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. It has shown effectiveness against various cancer cell lines, including human cervical cancer (HeLa) and rat glioblastoma (C6). In vitro studies demonstrated that certain derivatives exhibited antiproliferative activity exceeding that of established chemotherapeutic agents like 5-fluorouracil (5-FU) .

Case Study: Antiproliferative Effects

In a comparative study, several quinoline derivatives were tested for their cytotoxic effects on cancer cell lines:

  • 6-Bromo-5-nitroquinoline showed the highest antiproliferative activity.
  • 6,8-Diphenylquinoline was also notable but less effective than its bromo-substituted counterpart.

This suggests that the presence of bromine may enhance the compound's ability to induce apoptosis in cancer cells .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its activity may be linked to the inhibition of key cellular pathways involved in proliferation and survival. For instance, some quinolines have been reported to inhibit autophagy, which is critical for cancer cell survival under stress conditions .

Properties

CAS No.

5428-24-0

Molecular Formula

C15H10BrN

Molecular Weight

284.15 g/mol

IUPAC Name

3-bromo-2-phenylquinoline

InChI

InChI=1S/C15H10BrN/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H

InChI Key

MRZHNQDZIKSHMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2Br

Origin of Product

United States

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